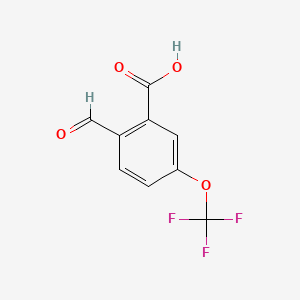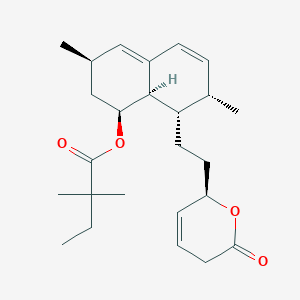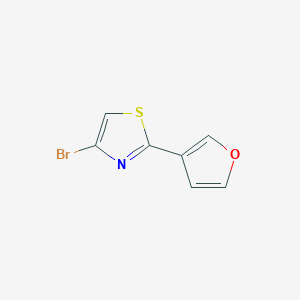
Thiazole, 4-bromo-2-(3-furanyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiazole, 4-bromo-2-(3-furanyl)- is a heterocyclic organic compound that features a thiazole ring substituted with a bromine atom at the 4-position and a furan ring at the 2-position. Thiazoles are known for their diverse biological activities and are found in various medicinally relevant molecules .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of thiazole derivatives often involves cyclization reactions. One common method is the base-induced cyclization of active methylene isocyanides with methyl carbodithioates . Another approach involves the reaction of N,N-diformylaminomethyl aryl ketones with phosphorus pentasulfide and triethylamine in chloroform to yield 5-arylthiazoles . Additionally, copper-catalyzed [3+1+1]-type condensation of oximes, anhydrides, and potassium thiocyanate provides thiazoles under mild reaction conditions .
Industrial Production Methods
Industrial production methods for thiazole derivatives typically involve large-scale cyclization reactions using readily available starting materials and catalysts. The choice of method depends on the desired substitution pattern and the specific application of the compound.
Análisis De Reacciones Químicas
Types of Reactions
Thiazole, 4-bromo-2-(3-furanyl)- can undergo various chemical reactions, including:
Oxidation: Thiazole rings can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert thiazole rings to dihydrothiazoles.
Substitution: Electrophilic substitution reactions can occur at the C-5 position, while nucleophilic substitution can take place at the C-2 position.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles or nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of thiazole can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at specific positions on the thiazole ring.
Aplicaciones Científicas De Investigación
Thiazole, 4-bromo-2-(3-furanyl)- has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of thiazole, 4-bromo-2-(3-furanyl)- involves its interaction with various molecular targets and pathways. The thiazole ring’s aromaticity allows it to participate in π-π interactions with biological molecules, while the bromine and furan substituents can enhance its binding affinity and specificity . These interactions can modulate biochemical pathways, leading to the compound’s observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Thiazole: The parent compound with a five-membered ring containing sulfur and nitrogen atoms.
4-Bromothiazole: A thiazole derivative with a bromine atom at the 4-position.
2-Furylthiazole: A thiazole derivative with a furan ring at the 2-position.
Uniqueness
Thiazole, 4-bromo-2-(3-furanyl)- is unique due to the presence of both bromine and furan substituents, which can enhance its biological activity and specificity compared to other thiazole derivatives .
Propiedades
Número CAS |
1142196-25-5 |
|---|---|
Fórmula molecular |
C7H4BrNOS |
Peso molecular |
230.08 g/mol |
Nombre IUPAC |
4-bromo-2-(furan-3-yl)-1,3-thiazole |
InChI |
InChI=1S/C7H4BrNOS/c8-6-4-11-7(9-6)5-1-2-10-3-5/h1-4H |
Clave InChI |
SDFLDLWSOWQZPH-UHFFFAOYSA-N |
SMILES canónico |
C1=COC=C1C2=NC(=CS2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1R,2R,4R,12R,13S,16Z)-25-(9H-pyrido[3,4-b]indol-1-yl)-11,22-diazapentacyclo[11.11.2.12,22.02,12.04,11]heptacosa-5,16,25-trien-13-ol;hydrochloride](/img/structure/B14022065.png)
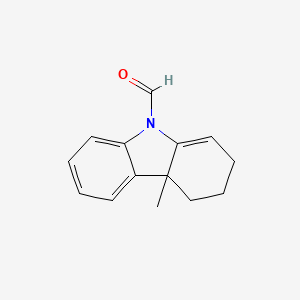

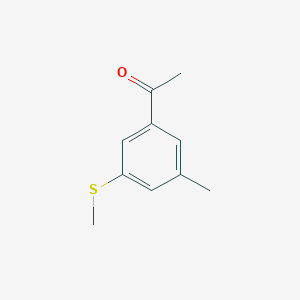
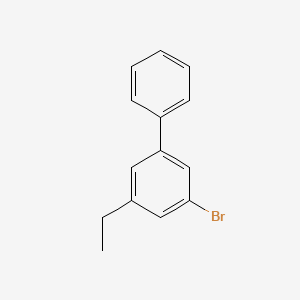
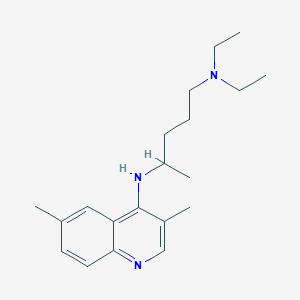
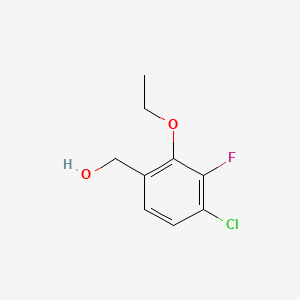
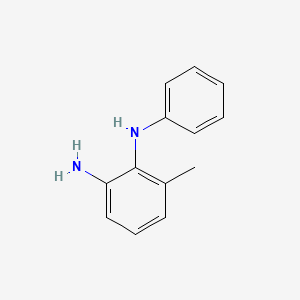
![[(2R)-3-[2-(2-azidoethoxycarbonylamino)ethoxy-hydroxyphosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate](/img/structure/B14022125.png)
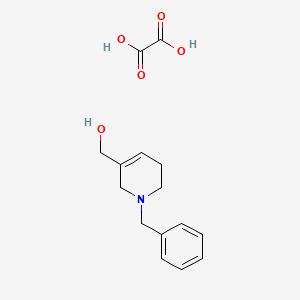

![4-Methoxy-N-(2-(6-methyl-[1,2,4]triazolo[3,4-A]phthalazin-3-YL)phenyl)benzamide](/img/structure/B14022141.png)
